molecular formula C7H10 B13422717 1,3-Cyclopentadiene, 5,5-dimethyl- CAS No. 4125-18-2

1,3-Cyclopentadiene, 5,5-dimethyl-

Cat. No.: B13422717
CAS No.: 4125-18-2
M. Wt: 94.15 g/mol
InChI Key: QWJWPDHACGGABF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 5,5-dimethyl- can be synthesized through various methods, including:

Industrial Production Methods

In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used shortly thereafter .

Chemical Reactions Analysis

1,3-Cyclopentadiene, 5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed on this compound.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

1,3-Cyclopentadiene, 5,5-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as cycloaddition and substitution, due to its conjugated diene structure. This allows it to form stable intermediates and products through different reaction pathways .

Comparison with Similar Compounds

Properties

CAS No.

4125-18-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

5,5-dimethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3

InChI Key

QWJWPDHACGGABF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C1)C

Origin of Product

United States

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